3-Bromo-6-chloro-4-methylpyridazine
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Overview
Description
3-Bromo-6-chloro-4-methylpyridazine is a heterocyclic compound with the molecular formula C5H4BrClN2 It is a derivative of pyridazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-methylpyridazine typically involves the halogenation of 4-methylpyridazine. One common method includes the bromination and chlorination of 4-methylpyridazine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-6-chloro-4-methylpyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drugs for treating inflammatory and autoimmune diseases.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Agrochemicals: The compound is investigated for its potential use in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-4-methylpyridazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways involved in disease processes. The exact molecular targets and pathways can vary, but typically involve interactions with proteins or nucleic acids that are critical for cellular function.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-methylpyridazine: Similar structure but lacks the chlorine atom, which can affect its reactivity and applications.
3-Chloro-6-methylpyridazine:
6-Bromo-3-chloro-4-methylpyridazine: An isomer with different positioning of the substituents, which can lead to different chemical behavior and applications.
Uniqueness
3-Bromo-6-chloro-4-methylpyridazine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and enable a wide range of chemical transformations. This dual halogenation makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
3-bromo-6-chloro-4-methylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZGZDLULLUTCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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